4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide
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Overview
Description
4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2,6-bis(trifluoromethyl)pyridine with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of fluorine chemistry.
Biology: The compound can be used as a probe in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of agrochemicals and materials due to its unique physical and chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl groups can enhance the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Trifluoromethylpyridine: This compound shares the trifluoromethyl group and pyridine ring but lacks the carboxamide group.
Bis(trifluoromethyl)benzene: This compound contains two trifluoromethyl groups but has a benzene ring instead of a pyridine ring.
Uniqueness: 4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide is unique due to its combination of trifluoromethyl groups and the pyridine ring, which imparts distinct physical and chemical properties compared to similar compounds.
Properties
IUPAC Name |
4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F9N2O/c16-13(17,18)7-2-1-3-9(4-7)25-12(27)10-5-8(14(19,20)21)6-11(26-10)15(22,23)24/h1-6H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXLZMTUSRULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F9N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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